Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with ethyl chloroformate under basic conditions . This method provides a high yield and is scalable for industrial production. Additionally, the use of deep eutectic solvents (DES) has been explored to provide a more environmentally benign synthesis route .
Chemical Reactions Analysis
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of specific enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases .
Comparison with Similar Compounds
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Exhibits similar antimicrobial activities.
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Known for its antioxidant properties.
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Shows significant antibacterial activity.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-9-12-6(2)4-8(11)14(9)13-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDYBSMSRLJIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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